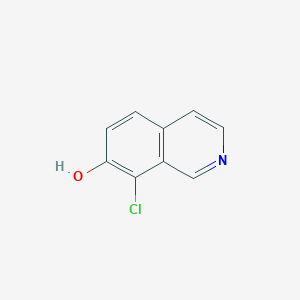

8-Chloro-7-hydroxyisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNO |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

8-chloroisoquinolin-7-ol |

InChI |

InChI=1S/C9H6ClNO/c10-9-7-5-11-4-3-6(7)1-2-8(9)12/h1-5,12H |

InChI Key |

XBYNDCJUZDBRGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN=C2)Cl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Chloro 7 Hydroxyisoquinoline and Analogues

Direct Halogenation Strategies

Direct halogenation of the 7-hydroxyisoquinoline (B188741) precursor presents a straightforward approach to introduce the C8-chloro substituent. The success of this strategy hinges on achieving high regioselectivity, directing the halogen to the desired position. Both biocatalytic and chemoselective methods have been explored to this end.

Bio-catalyzed Halogenation Approaches

Enzymatic halogenation offers a green and highly selective alternative to traditional chemical methods. Flavin-dependent halogenases (FDHs) are a class of enzymes known to catalyze the regioselective halogenation of aromatic compounds. bwise.krrsc.org These enzymes utilize flavin adenine (B156593) dinucleotide (FAD), O₂, and a halide salt to generate a reactive halogenating species. nih.gov The regioselectivity of FDHs is determined by the specific positioning of the substrate within the enzyme's active site. bwise.krnih.gov

While direct enzymatic chlorination of 7-hydroxyisoquinoline at the C8 position has not been extensively documented in readily available literature, the principles of FDH catalysis suggest its feasibility. The binding orientation of the 7-hydroxyisoquinoline substrate within the active site of an engineered FDH would be the critical factor in achieving the desired C8 chlorination. Structure-guided mutagenesis has been successfully employed to alter the regioselectivity of halogenases, indicating that enzymes could be tailored for this specific transformation. rsc.org

Table 1: Key Features of Flavin-Dependent Halogenases for Potential C8-Chlorination of 7-Hydroxyisoquinoline

| Feature | Description | Reference |

| Cofactor | Flavin adenine dinucleotide (FAD) | bwise.kr |

| Reactants | O₂, Halide salt (e.g., NaCl) | nih.gov |

| Mechanism | Electrophilic aromatic substitution | nih.gov |

| Regioselectivity Determinant | Substrate positioning in the active site | bwise.krnih.gov |

| Potential for Engineering | High, via structure-guided mutagenesis | rsc.org |

Chemoselective Halogenation under Controlled Conditions

Chemical halogenation of 7-hydroxyisoquinoline requires careful control of reaction conditions to favor substitution at the C8 position. The directing effects of the existing substituents on the isoquinoline (B145761) ring play a crucial role in determining the outcome of electrophilic aromatic substitution. The hydroxyl group at C7 is a strongly activating, ortho-, para-directing group due to its ability to donate electron density through resonance. libretexts.orgmasterorganicchemistry.com The nitrogen atom in the isoquinoline ring is a deactivating group.

In the case of 7-hydroxyisoquinoline, the positions ortho to the hydroxyl group are C6 and C8. Therefore, electrophilic substitution is expected to be directed to these positions. To achieve selective chlorination at C8, steric hindrance and the electronic nature of the isoquinoline nucleus must be considered. The choice of chlorinating agent and reaction conditions can influence the regioselectivity. Milder chlorinating agents and optimized solvent systems may favor the thermodynamically more stable product.

While specific protocols for the selective C8-chlorination of 7-hydroxyisoquinoline are not widespread, general knowledge of electrophilic aromatic substitution suggests that a careful selection of reagents and conditions could achieve the desired outcome. The interplay of the activating hydroxyl group and the deactivating heterocyclic ring system makes this a challenging but potentially feasible transformation.

Multi-Step Synthesis from Precursors

An alternative to direct halogenation is the construction of the 8-chloro-7-hydroxyisoquinoline ring system from appropriately substituted acyclic precursors. This approach offers greater control over the final substitution pattern.

Cyclization Reactions for Isoquinoline Ring Formation

Several classical named reactions are employed for the synthesis of the isoquinoline core. These reactions typically involve the cyclization of a substituted phenethylamine (B48288) derivative.

Bischler-Napieralski Reaction : This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline, which can then be aromatized. wikipedia.orgorganic-chemistry.orgjk-sci.com For the synthesis of this compound, the starting material would be an N-acylated-2-(2-chloro-3-hydroxyphenyl)ethylamine. The electron-donating hydroxyl group on the phenyl ring facilitates the electrophilic aromatic substitution required for cyclization. jk-sci.com

Pictet-Spengler Reaction : This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. cambridge.org Subsequent oxidation would yield the desired isoquinoline. A suitable precursor for this route would be 2-(2-chloro-3-hydroxyphenyl)ethylamine. The reaction conditions for the Pictet-Spengler synthesis are generally milder than those for the Bischler-Napieralski reaction.

Pomeranz-Fritsch Reaction : This method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and an aminoacetal, to yield an isoquinoline. thermofisher.com To synthesize this compound via this route, one would start with 2-chloro-3-hydroxybenzaldehyde.

Table 2: Comparison of Cyclization Reactions for this compound Synthesis

| Reaction | Precursor Type | Intermediate | Key Reagents | Reference |

| Bischler-Napieralski | β-arylethylamide | 3,4-Dihydroisoquinoline | POCl₃, P₂O₅ | wikipedia.orgorganic-chemistry.orgjk-sci.com |

| Pictet-Spengler | β-arylethylamine | Tetrahydroisoquinoline | Aldehyde/Ketone, Acid | cambridge.org |

| Pomeranz-Fritsch | Benzaldehyde | Benzalaminoacetal | Aminoacetal, Acid | thermofisher.com |

Functional Group Interconversions and Substitutions at the Isoquinoline Core

Once the this compound scaffold is synthesized, further modifications can be made through functional group interconversions and substitution reactions.

The chlorine atom at the C8 position of the isoquinoline ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly if the ring is activated by electron-withdrawing groups or under forcing conditions. This allows for the introduction of various functional groups at this position.

The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the leaving group restores the aromaticity of the ring.

Common nucleophiles used in SNAr reactions include amines and alkoxides, which would lead to the formation of 8-amino- and 8-alkoxy-7-hydroxyisoquinoline derivatives, respectively. The reactivity of the 8-chloro position towards nucleophilic attack would be influenced by the electronic properties of the isoquinoline ring system.

Reductions in Isoquinoline Synthesis

The reduction of the isoquinoline core is a fundamental strategy for producing dihydro- and tetrahydroisoquinoline analogues, which are themselves important structural motifs in many bioactive alkaloids. acs.orgmcmaster.ca The choice of reducing agent and reaction conditions dictates the nature of the reduced product. pharmaguideline.com

Different reagents can selectively reduce either the pyridine (B92270) or the benzene (B151609) ring, although reduction of the nitrogen-containing ring is more common. For instance, catalytic hydrogenation using platinum in the presence of methanol (B129727) typically yields 1,2,3,4-tetrahydroisoquinolines. youtube.com In contrast, using hydrogen and platinum in concentrated hydrochloric acid can lead to the formation of 5,6,7,8-tetrahydroisoquinolines. youtube.com Chemical reducing agents are also widely employed. The use of tin and hydrochloric acid or sodium in ethanol (B145695) can also produce 1,2,3,4-tetrahydroisoquinoline (B50084). youtube.com For more specific reductions, reagents like sodium cyanoborohydride have been used to reduce isoquinoline intermediates in the total synthesis of complex natural products. caltech.edu This dearomatization approach is a key step in transforming readily available aromatic isoquinolines into their saturated counterparts, enabling access to a different chemical space for analogues of this compound. nih.gov

| Reagent/Catalyst | Solvent/Conditions | Product | Reference(s) |

| H₂/Pt | Methanol | 1,2,3,4-Tetrahydroisoquinoline | youtube.com |

| H₂/Pt | Concentrated HCl | 5,6,7,8-Tetrahydroisoquinoline | youtube.com |

| Sn/HCl | N/A | 1,2,3,4-Tetrahydroisoquinoline | youtube.com |

| Na/Ethanol | N/A | 1,2,3,4-Tetrahydroisoquinoline | youtube.com |

| Sodium Cyanoborohydride | HCl/Methanol | Tetrahydroisoquinoline | caltech.edu |

Condensation Reactions in Isoquinoline Derivatization

Classic condensation reactions remain cornerstone methodologies for the de novo synthesis of the isoquinoline ring system. These methods typically involve the intramolecular cyclization of a β-phenylethylamine derivative. pharmaguideline.comquimicaorganica.org To synthesize this compound, these strategies would require a precursor with the corresponding 2-chloro-3-hydroxyphenylethylamine backbone.

The Bischler-Napieralski reaction is a widely used method that involves the acylation of a β-phenylethylamine, followed by cyclodehydration using a Lewis acid such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). acs.orgpharmaguideline.com This process initially yields a 3,4-dihydroisoquinoline, which can then be dehydrogenated, often using palladium on carbon (Pd/C), to afford the fully aromatic isoquinoline. acs.orgpharmaguideline.com

The Pictet-Spengler reaction is another powerful variation. It involves the condensation of a β-phenylethylamine with an aldehyde or ketone to form an imine, which then undergoes an acid-catalyzed cyclization. pharmaguideline.comwikipedia.org This reaction typically produces a 1,2,3,4-tetrahydroisoquinoline directly. wikipedia.org The presence of electron-donating groups on the phenyl ring, such as a hydroxyl group, facilitates the ring closure under milder conditions. pharmaguideline.com

Modern adaptations of these classic reactions often employ microwave irradiation to accelerate the process, significantly reducing reaction times and improving yields, making them suitable for the rapid generation of isoquinoline libraries. acs.orgorganic-chemistry.org

| Reaction Name | Precursors | Key Reagents | Intermediate/Product | Reference(s) |

| Bischler-Napieralski | Acylated β-phenylethylamine | POCl₃ or P₂O₅ (cyclization); Pd/C (oxidation) | 3,4-Dihydroisoquinoline -> Isoquinoline | acs.orgpharmaguideline.com |

| Pictet-Spengler | β-phenylethylamine, Aldehyde/Ketone | Acid catalyst | 1,2,3,4-Tetrahydroisoquinoline | pharmaguideline.comwikipedia.org |

Emerging Synthetic Tactics for Isoquinoline Scaffolds

While traditional methods are robust, recent years have seen the development of novel and more versatile synthetic tactics. These emerging strategies, including cross-coupling, aryne annulation, and chemoenzymatic approaches, offer alternative pathways to highly functionalized isoquinoline scaffolds with improved efficiency and substrate scope.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds. The Suzuki-Miyaura coupling, in particular, has been effectively applied to the synthesis of substituted isoquinolines. acs.org This strategy typically involves the reaction of a haloisoquinoline with an arylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. acs.org

For example, a 4-chloroisoquinoline (B75444) can be coupled with various arylboronic acids to generate 4-arylisoquinoline derivatives in good to excellent yields. acs.org This methodology is highly versatile, allowing for the introduction of a wide range of substituents onto the isoquinoline core. A potential strategy for synthesizing analogues of this compound could involve starting with a precursor such as 7,8-dichloroisoquinoline (B1367131) and performing selective or sequential cross-coupling reactions to introduce the hydroxyl group (or a protected version) at the C7 position. Another approach involves the activation of isoquinolin-1(2H)-ones, which can be functionalized via Pd-catalyzed cross-coupling reactions to build substituted isoquinoline libraries. organic-chemistry.org

| Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Yield | Reference(s) |

| 4-Chloroisoquinoline | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | Good to Excellent | acs.org |

| o-Cyanononaflates | Tosylhydrazones | Pd Catalyst | N/A | N/A | High | acs.org |

Aryne Annulation and Related Cycloaddition Reactions

Aryne annulation has emerged as a powerful, metal-free method for the direct synthesis of polysubstituted isoquinolines. acs.orgorganic-chemistry.orgcaltech.edu This approach is based on a formal [4+2] cycloaddition reaction between an aryne intermediate and an N-acyl enamine derivative. acs.orgorganic-chemistry.org The aryne is typically generated in situ from a silyl (B83357) aryl triflate precursor upon treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT). acs.orgcaltech.edu

The reaction proceeds via dehydrative aromatization to furnish the isoquinoline scaffold. organic-chemistry.org The substitution pattern of the final product is controlled by the substituents on both the aryne and the enamine precursors. To construct a molecule like this compound, one would need to employ an appropriately substituted aryne generated from a precursor like 2-chloro-3-hydroxy-6-(trimethylsilyl)phenyl triflate. This methodology tolerates a wide range of functional groups on both reaction partners, enabling access to structurally diverse and complex isoquinolines. acs.orgcaltech.edu The strategy has been successfully applied in the concise total synthesis of natural products like papaverine. acs.orgcaltech.edu

| Aryne Precursor | Enamine Partner | Fluoride Source | Solvent | Product | Yield | Reference(s) |

| 2-(TMS)phenyl triflate | Methyl 2-acetamidoacrylate | TBAT | THF | Methyl 1-methylisoquinoline-3-carboxylate | 87% | acs.org |

| Substituted silyl aryl triflates | N-acyl enamines | TBAT | THF | Substituted Isoquinolines | Good to Excellent | acs.orgcaltech.edu |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the high selectivity of enzymatic transformations with the versatility of chemical reactions, offering a mild and efficient route to complex molecules. A notable chemoenzymatic one-pot process has been developed for the synthesis of tetrahydroisoquinolines. mdpi.com

This strategy begins with the enzymatic oxidation of a benzylic alcohol to its corresponding aldehyde. This step is catalyzed by a laccase/TEMPO system, which operates under mild conditions. mdpi.com The aldehyde is then directly subjected to a phosphate (B84403) salt-mediated Pictet-Spengler reaction with an amino alcohol, such as m-tyramine, to form the tetrahydroisoquinoline ring system in a single pot. mdpi.com This approach avoids the isolation of the often-unstable aldehyde intermediate. To synthesize an analogue of this compound, this method would require starting materials such as a 2-chloro-3-hydroxy-substituted benzylic alcohol and a suitable amino alcohol. Biocatalytic techniques are also increasingly applied in the asymmetric synthesis of chiral isoquinoline alkaloids, highlighting the growing importance of enzymes in constructing these valuable scaffolds. acs.org

| Reaction Sequence | Key Reagents/Enzymes | Starting Materials | Product Type | Yield | Reference(s) |

| 1. Enzymatic Oxidation2. Pictet-Spengler Reaction | 1. Laccase/TEMPO2. Phosphate salt | Benzylic alcohol, Amino alcohol (e.g., m-tyramine) | Tetrahydroisoquinoline | Up to 87% | mdpi.com |

Chemical Reactivity and Reaction Mechanisms of 8 Chloro 7 Hydroxyisoquinoline

Reactivity of the Hydroxyl Group (Phenolic Reactions)

The hydroxyl group at the 7-position of 8-Chloro-7-hydroxyisoquinoline imparts phenolic character to the molecule, making it amenable to a variety of electrophilic substitution and condensation reactions typical of phenols.

Esterification and Etherification Mechanisms

Esterification: The hydroxyl group of this compound can undergo esterification to form the corresponding esters. This reaction typically proceeds via nucleophilic acyl substitution. In the presence of an acid catalyst, the carbonyl oxygen of an acylating agent (such as an acid chloride or anhydride) is protonated, increasing its electrophilicity. The lone pair of electrons on the phenolic oxygen of this compound then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., a chloride ion or a carboxylate) and deprotonation of the hydroxyl group yields the ester product. The reaction of 8-hydroxyquinoline (B1678124) with ethyl 2-chloroacetate in the presence of a base is an example of a similar transformation, leading to the formation of an ester. nih.gov

Etherification: Etherification of the hydroxyl group can be achieved through mechanisms like the Williamson ether synthesis. This SN2 reaction involves the deprotonation of the phenolic hydroxyl group by a strong base (e.g., sodium hydride) to form a more nucleophilic phenoxide ion. usu.edu This phenoxide ion then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) and displacing the halide to form an ether. nih.govprepchem.com The efficiency of this reaction is dependent on the nature of the alkyl halide, with primary alkyl halides being the most suitable to avoid competing elimination reactions. mdpi.com

| Reaction Type | Reactants | Product | Key Mechanism |

|---|---|---|---|

| Esterification | 8-Hydroxyquinoline, Ethyl 2-chloroacetate, Base | Ethyl 2-((quinolin-8-yl)oxy)acetate | Nucleophilic Acyl Substitution |

| Etherification (Williamson) | 8-Hydroxyquinoline, Sodium Hydride, Alkyl Halide | 8-(Alkoxy)quinoline | SN2 Reaction |

Azo-Coupling Reactions

The electron-rich nature of the phenolic ring in this compound, activated by the hydroxyl group, makes it susceptible to electrophilic aromatic substitution, such as azo-coupling. In this reaction, a diazonium salt acts as the electrophile. The reaction is typically carried out in a slightly alkaline medium to ensure the presence of the phenoxide ion, which is a more powerful activating group than the hydroxyl group. The diazonium ion then attacks the aromatic ring, usually at the position para to the hydroxyl group, if available, to form a resonance-stabilized intermediate. Subsequent deprotonation restores the aromaticity and yields a brightly colored azo compound. For 8-hydroxyquinoline derivatives, this coupling often occurs at positions 5 or 7. google.com

Nitrosation Reactions

Nitrosation of phenolic compounds can occur through the action of a nitrosating agent, typically generated from sodium nitrite (B80452) in an acidic medium. The electrophile in this reaction is the nitrosonium ion (NO⁺). The hydroxyl group of this compound activates the aromatic ring towards electrophilic attack. The nitrosonium ion attacks the ring, leading to the formation of a C-nitroso derivative. researchgate.netresearchgate.net The reaction mechanism involves an electrophilic aromatic substitution where the nitrosonium ion attacks an activated position on the aromatic ring. The initial attack is followed by the loss of a proton to restore aromaticity. researchgate.net

Mannich Condensation Reactions

This compound can participate in Mannich condensation reactions, a three-component reaction involving an active hydrogen-containing compound (in this case, the phenolic ring), formaldehyde (B43269), and a primary or secondary amine. The reaction proceeds through the formation of an electrophilic iminium ion from the reaction of formaldehyde and the amine. The electron-rich aromatic ring of this compound then attacks the iminium ion in an electrophilic aromatic substitution manner. This results in the introduction of an aminomethyl group onto the aromatic ring, typically at a position activated by the hydroxyl group.

Reactivity of the Chlorine Atom

The chlorine atom at the 8-position of the isoquinoline (B145761) ring is susceptible to nucleophilic substitution, a common reaction for halo-N-heterocycles.

Nucleophilic Substitution Pathways

The primary mechanism for the substitution of the chlorine atom in this compound is nucleophilic aromatic substitution (SNAr). This pathway is facilitated by the presence of the nitrogen atom in the isoquinoline ring, which acts as an electron-withdrawing group and helps to stabilize the negatively charged intermediate formed during the reaction.

The SNAr mechanism typically proceeds in two steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and onto the nitrogen atom.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, which is a good leaving group.

The rate of this reaction is influenced by the nature of the nucleophile and the presence of other substituents on the ring. Strong nucleophiles, such as amines, alkoxides, and thiolates, are effective in displacing the chlorine atom. For instance, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with various nucleophiles like thiols, hydrazine, and azide (B81097) ions demonstrates the feasibility of such substitutions on a related quinolinone system. The synthesis of 7-amino-3-chloro-8-cyanoquinoline from 3,7-dichloro-8-cyanoquinoline and ammonia (B1221849) highlights a similar nucleophilic substitution on a quinoline (B57606) ring.

| Starting Material | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-one | Ethanethiol | 4-(Ethylthio)-8-methylquinolin-2(1H)-one | SNAr |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine Hydrate | 4-Hydrazinyl-8-methylquinolin-2(1H)-one | SNAr |

| 3,7-Dichloro-8-cyanoquinoline | Ammonia | 7-Amino-3-chloro-8-cyanoquinoline | SNAr |

Tautomerism and its Influence on Reactivity of this compound

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a critical role in the chemical behavior of this compound. This phenomenon primarily involves the migration of a proton, accompanied by a shift in the position of a double bond. For this compound, the principal tautomeric relationship is that between its phenolic (enol) form and its corresponding keto form. The position of this equilibrium is highly sensitive to the molecular environment, including the phase (gas or solution) and the nature of the solvent, which in turn dictates the molecule's reactivity in chemical transformations.

Keto-Enol Tautomerism Considerations

The structure of this compound features a hydroxyl group on a carbon atom adjacent to a double bond within the aromatic isoquinoline ring system, qualifying it as an enol-type structure. This arrangement allows for the establishment of a keto-enol equilibrium. The two primary tautomers are the 8-chloro-isoquinolin-7-ol (enol form) and the 8-chloro-2H-isoquinolin-7-one (keto form).

The enol form retains the full aromaticity of the bicyclic isoquinoline system. In contrast, the keto tautomer features a quinone-like structure in one of the rings, which disrupts this aromaticity. Generally, for phenolic compounds, the enol form is significantly more stable due to the energetic favorability of maintaining the aromatic system. However, the presence of the nitrogen atom in the isoquinoline ring introduces complexity, allowing for the formation of a zwitterionic species that is closely related to the keto form.

| Tautomeric Form | Structure | IUPAC Name | Key Features |

|---|---|---|---|

| Enol Form |  | This compound | Fully aromatic system; phenolic -OH group. |

| Keto Form |  | 8-Chloro-2H-isoquinolin-7-one | Disrupted aromaticity in the hydroxyl-bearing ring; carbonyl group (C=O) and an N-H bond. |

| Zwitterionic Form |  | 8-Chloro-7-oxidoisoquinolinium-2-ide | Protonated ring nitrogen (N+); deprotonated oxygen (O-); maintains aromaticity. |

Note: The images in the table are illustrative representations of the tautomeric structures.

Computational and Theoretical Investigations of 8 Chloro 7 Hydroxyisoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the behavior of molecules at the electronic level. These methods provide insights into electronic structure, molecular energies, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Studies using DFT typically analyze parameters such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and charge distribution to predict a molecule's reactivity and kinetic stability. For related quinoline (B57606) compounds, DFT calculations, often using the B3LYP hybrid functional with various basis sets, have been employed to determine optimized geometries and electronic properties. However, no published DFT studies specifically detailing the electronic structure of 8-chloro-7-hydroxyisoquinoline were identified.

Ab Initio Molecular Orbital Theory for Energetic and Spectroscopic Properties

Ab initio (from first principles) methods, like Hartree-Fock (HF) theory, are used to solve the electronic Schrödinger equation without empirical parameters. These calculations are crucial for predicting energetic properties and vibrational frequencies, which can be correlated with experimental spectroscopic data (e.g., FT-IR and Raman spectra). While such studies have been performed on molecules like 7-bromo-5-chloro-8-hydroxyquinoline and 5-chloro-7-iodoquinolin-8-ol to assign vibrational modes, no similar analyses for this compound are available in the literature.

High-Level Composite Methods for Thermochemical Data

High-level composite methods, such as the Weizmann-1 (W1) or Gaussian-n (Gn) theories, are computationally intensive techniques that provide highly accurate thermochemical data, including standard enthalpies of formation, entropies, and heat capacities. These methods are considered a benchmark for chemical accuracy. A search for such high-level calculations yielded no specific thermochemical data for this compound.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are used to understand the physical movements and conformational possibilities of atoms and molecules.

Conformational Analysis

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. This is critical for understanding a molecule's structure-activity relationship. Despite the importance of this analysis, no studies detailing the conformational preferences or energy landscapes of this compound have been published.

Solvent Effects Modeling

The properties and behavior of a molecule can change significantly in the presence of a solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects on a molecule's geometry, electronic structure, and spectroscopic properties. Studies on related hydroxyquinoline derivatives have utilized these models to understand how different solvents influence their behavior. However, the impact of various solvents on this compound has not been specifically investigated or reported in available literature.

Prediction of Reactivity and Selectivity

Computational and theoretical investigations are pivotal in modern chemistry for predicting the reactivity and selectivity of molecules, offering insights that complement experimental studies. For this compound, theoretical calculations can elucidate its chemical behavior by identifying reactive sites and determining the energetics of potential reaction pathways. These predictive studies are often grounded in quantum mechanics and density functional theory (DFT), providing a molecular-level understanding of where and how a molecule is likely to react. Such analyses are crucial for designing new synthetic routes or understanding the molecule's potential interactions in a larger chemical or biological system.

Fukui Functions Analysis

Fukui functions are a key concept in conceptual density functional theory used to predict the most reactive sites within a molecule. Derived from the change in electron density as the number of electrons in the system changes, these functions identify where a molecule is most susceptible to electrophilic, nucleophilic, or radical attack. Specifically, the Fukui function is defined as the derivative of the electron density (\rho(r)) with respect to the number of electrons at a constant external potential :

In practice, condensed Fukui functions are calculated for each atomic site in the molecule to quantify this reactivity. Three types of Fukui functions are typically considered:

for nucleophilic attack (attack by an electron donor), which corresponds to the addition of an electron.

for electrophilic attack (attack by an electron acceptor), which corresponds to the removal of an electron.

for radical attack.

A higher Fukui function value on a specific atom indicates a greater propensity for that atom to undergo the corresponding type of attack. While this method is a powerful predictive tool for understanding the regioselectivity of reactions in heterocyclic compounds, specific studies detailing a Fukui functions analysis for this compound are not prominently available in surveyed scientific literature.

Should such an analysis be performed, the results would typically be presented in a table format, allowing for a clear comparison of the reactivity of different atomic sites within the molecule. An illustrative example of how such data would be presented is shown below.

Table 1: Representative Format for Condensed Fukui Functions of this compound. This table is a hypothetical illustration of the data format and does not represent experimentally or computationally verified results for the compound.

| Atom | (for Nucleophilic Attack) | (for Electrophilic Attack) | (for Radical Attack) |

|---|---|---|---|

| C1 | Data | Data | Data |

| N2 | Data | Data | Data |

| C3 | Data | Data | Data |

| C4 | Data | Data | Data |

| C5 | Data | Data | Data |

| C6 | Data | Data | Data |

| C7 | Data | Data | Data |

| C8 | Data | Data | Data |

| O (on C7) | Data | Data | Data |

| Cl (on C8) | Data | Data | Data |

| C9 | Data | Data | Data |

Energy Barrier Calculations for Reaction Pathways

Beyond identifying reactive sites, a critical aspect of computational chemistry is the elucidation of reaction mechanisms and the determination of their feasibility. This is achieved by calculating the energy barriers (activation energies) associated with potential reaction pathways. A reaction pathway connects reactants to products through a transition state, which is the point of highest potential energy along the reaction coordinate.

The height of this energy barrier determines the reaction rate; a lower energy barrier corresponds to a faster reaction. Computational methods, such as DFT, are employed to map out the potential energy surface of a reaction, locate the structures of reactants, products, and transition states, and calculate their relative energies. This information is vital for:

Predicting the most likely mechanism among several possibilities.

Understanding the factors that control selectivity (chemo-, regio-, and stereoselectivity).

Guiding the design of catalysts that can lower the energy barrier and accelerate a desired reaction.

For a molecule like this compound, such calculations could be used to investigate, for example, the energy barriers for electrophilic substitution on the aromatic rings or the feasibility of nucleophilic substitution of the chlorine atom. However, specific computational studies detailing the energy barriers for reaction pathways involving this compound are not readily found in the examined literature.

If such theoretical investigations were conducted, the findings would typically be summarized in a table detailing the calculated activation energies for different potential reactions.

Table 2: Illustrative Format for Calculated Energy Barriers of this compound. This table is a hypothetical representation of how such data would be presented and is not based on actual computational results for this compound.

| Reaction Pathway | Transition State | Activation Energy (ΔE‡) [kcal/mol] | Reaction Energy (ΔEr) [kcal/mol] |

|---|---|---|---|

| Electrophilic Nitration at C5 | TS1 | Data | Data |

| Electrophilic Bromination at C6 | TS2 | Data | Data |

| Nucleophilic Substitution of Cl | TS3 | Data | Data |

Structure Activity Relationship Sar Studies and Mechanism of Biological Action for 8 Chloro 7 Hydroxyisoquinoline Analogues

Elucidation of Molecular Targets and Pathways

The diverse biological effects of 8-hydroxyquinoline (B1678124) and isoquinoline (B145761) derivatives stem from their ability to interact with multiple molecular targets, including enzymes, receptors, and metal ions. The specific substitution pattern of 8-chloro-7-hydroxyisoquinoline dictates its preferred targets and mechanisms of action.

Analogues of this compound, particularly those within the broader 8-hydroxyquinoline (8-HQ) class, are known to inhibit several classes of enzymes through distinct mechanisms.

Proteasome Inhibition : A significant mechanism of action for 8-HQ derivatives is the inhibition of the ubiquitin-proteasome system (UPS). nih.gov Malignant cells, which are often more reliant on the proteasome for survival, are particularly sensitive to this inhibition. nih.gov The process is frequently dependent on the presence of metal ions, specifically copper. nih.govnih.gov Chloro-8-hydroxyquinolines can act as ionophores, transporting copper into cancer cells. The resulting 8-HQ-copper complex is believed to be the active species that inhibits the chymotrypsin-like (CT-like) activity of the 20S proteasome. nih.govnih.gov Inhibition of this specific proteasomal activity is a potent trigger for apoptosis (programmed cell death) in cancer cells. nih.gov

Histone Demethylase Inhibition : Certain 8-hydroxyquinolines have been identified as inhibitors of the JMJD2 (KDM4) family of 2-oxoglutarate-dependent histone demethylases. plos.org These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone tails. plos.org The inhibitory action of 8-HQ analogues occurs through their ability to chelate the Fe(II) ion in the enzyme's active site, which is essential for its catalytic activity. plos.org This mechanism suggests that this compound could potentially modulate gene expression by interfering with epigenetic machinery.

Inhibition of DNA-Acting Enzymes : The planar quinoline (B57606) scaffold, a core component of the isoquinoline structure, can interact with DNA. Some quinoline-based compounds have been shown to inhibit DNA methyltransferases (DNMTs) by intercalating into the DNA structure. nih.gov This intercalation causes a conformational change that prevents the enzyme from accessing its target site, leading to DNA hypomethylation. nih.gov This suggests a potential pathway for this compound analogues to exert biological effects through the modulation of DNA-related enzymatic processes.

| Enzyme Target | Mechanism of Inhibition by Analogues | Key Structural Feature |

| Proteasome (CT-like activity) | Copper-dependent inhibition; acts as a copper ionophore to form an inhibitory complex. nih.govnih.gov | 8-Hydroxyquinoline scaffold |

| Histone Demethylases (JMJD2) | Chelation of the essential Fe(II) ion in the active site. plos.org | 8-Hydroxyquinoline scaffold |

| DNA Methyltransferases (DNMTs) | Intercalation into DNA, preventing enzyme access to its substrate. nih.gov | Planar quinoline/isoquinoline core |

The isoquinoline scaffold is a privileged structure found in many compounds that bind to G-protein coupled receptors (GPCRs). Studies on close analogues of this compound have identified specific receptor interactions.

Notably, a series of 8-hydroxy-tetrahydroisoquinolines have been characterized as inverse agonists of the serotonin (B10506) 7 receptor (5-HT7R). nih.govregionh.dk An inverse agonist is a compound that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. In the case of the 5-HT7R, which is often constitutively active, inverse agonists can decrease the basal level of intracellular signaling, specifically by reducing cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov

Molecular dynamics simulations and functional assays of these analogues revealed that the 8-hydroxy substitution pattern was preferred for robust interaction with the 5-HT7R, which correlated with their efficacy as inverse agonists. nih.govregionh.dk This highlights the critical role of the hydroxyl group at the C-8 position of the isoquinoline ring in mediating receptor binding. Furthermore, other isoquinoline and quinoline derivatives have been developed as potent antagonists for other receptors, such as the corticotropin-releasing factor 1 (CRF1) receptor, indicating the versatility of this scaffold in targeting various receptor systems. nih.gov

One of the most well-documented properties of 8-hydroxyquinoline and its derivatives is their ability to act as potent metal chelators. nih.govresearchgate.net The biological activities of these compounds are often directly related to their interaction with metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). nih.gov

The structure of 8-hydroxyquinoline, which is inherent in this compound, contains a nitrogen atom and a hydroxyl group in positions that allow for the formation of a stable five-membered ring with a metal ion. This bidentate chelation is a key feature driving its biological effects. nih.gov The consequences of metal chelation in a biological context are multifaceted:

Restoration of Metal Homeostasis : In neurodegenerative conditions like Alzheimer's and Parkinson's diseases, which are associated with metal ion dysregulation, 8-HQ derivatives can act as chelators to restore metal balance. nih.gov

Ionophoric Activity : As mentioned, these compounds can transport metal ions across cell membranes, increasing intracellular metal concentrations. This is the basis for the copper-dependent proteasome inhibition that leads to anticancer activity. nih.gov

Modulation of Metalloproteins : By binding to the metal cofactors of enzymes, 8-HQ derivatives can directly inhibit their function. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR methodologies are computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the optimization of lead candidates.

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that helps to understand the relationship between the 3D properties of a molecule and its biological activity. slideshare.netijpsonline.com The fundamental assumption of CoMFA is that changes in the biological activity of a set of molecules correlate with changes in the shape (steric field) and charge distribution (electrostatic field) of those molecules. ijpsonline.com

The CoMFA process generally involves:

Alignment : A series of structurally related molecules with known biological activities are superimposed according to a common pharmacophore or structural feature. scribd.com

Field Calculation : The aligned molecules are placed in a 3D grid. At each grid point, steric and electrostatic interaction energies are calculated using a probe atom. scribd.com

Statistical Analysis : The resulting energy values create a large data table, which is then analyzed using Partial Least Squares (PLS) regression. PLS correlates the variations in the fields with the variations in biological activity (e.g., IC₅₀ values). ijpsonline.com

Model Visualization : The results are displayed as 3D contour maps, which highlight regions where modifications to steric bulk or electrostatic charge would likely increase or decrease biological activity. slideshare.net

A CoMFA model has been successfully developed for a series of 5-HT7 receptor inverse agonists, which included tetrahydroisoquinoline-based compounds. acs.org This model provided insights into the molecular interactions governing receptor binding and helped explain the observed structure-activity relationships. acs.org A similar approach could be applied to a series of this compound analogues to optimize their interaction with a specific enzyme or receptor target by identifying key steric and electrostatic features required for potent activity.

During the lead optimization phase of drug discovery, it is crucial to improve a compound's potency without introducing undesirable physicochemical properties, a phenomenon sometimes referred to as "molecular obesity". sciforschenonline.org Ligand efficiency (LE) metrics are used to assess the quality of compounds by normalizing their potency for size or lipophilicity. nih.govdeeporigin.com

Ligand Efficiency (LE) : This metric measures the binding energy of a compound per non-hydrogen atom (heavy atom). uniroma1.it It provides a way to compare the "efficiency" of binding for molecules of different sizes. A higher LE value is generally desirable, with a commonly accepted threshold for promising leads being around 0.3 kcal/mol per heavy atom. sciforschenonline.org The formula is: LE = -ΔG / N , where ΔG is the binding free energy and N is the number of non-hydrogen atoms.

Lipophilic Ligand Efficiency (LLE or LiPE) : This metric relates the potency of a compound to its lipophilicity (logP or logD). wikipedia.orggardp.org It helps ensure that increases in potency are not solely due to increases in lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity. sciforschenonline.orgtandfonline.com An LLE value greater than 5 is often considered indicative of a high-quality lead compound. tandfonline.com The formula is: LLE = pIC₅₀ - logP wikipedia.org

These metrics are critical for guiding the optimization of a lead compound like this compound. By calculating LE and LLE for each new analogue, medicinal chemists can prioritize modifications that provide the most efficient improvement in binding affinity while maintaining drug-like properties.

| Analogue | pIC₅₀ | logP | Heavy Atoms (N) | LLE (pIC₅₀ - logP) | LE (1.37 * pIC₅₀ / N) | Assessment |

| Lead (Hypothetical) | 6.0 | 3.0 | 13 | 3.0 | 0.63 | Low LLE, good starting LE |

| Analogue A (+Methyl) | 6.2 | 3.4 | 14 | 2.8 | 0.61 | Potency gain is offset by lipophilicity; lower efficiency |

| Analogue B (+Amine) | 6.8 | 2.5 | 14 | 4.3 | 0.67 | Improved potency and LLE; good modification |

| Analogue C (+Ring) | 7.5 | 4.5 | 17 | 3.0 | 0.60 | High potency but very poor LLE; undesirable path |

| Analogue D (Optimized) | 8.0 | 2.8 | 16 | 5.2 | 0.69 | High potency and LLE; excellent candidate |

Investigation of Specific Biological Activities

The unique chemical architecture of halogenated hydroxyisoquinolines makes them versatile candidates for a range of biological applications. The interplay between the nitrogen-containing heterocyclic ring, the hydroxyl group, and the halogen substituent dictates the molecule's efficacy and mechanism of action.

The neuroprotective potential of 8-hydroxyquinoline derivatives is a significant area of research, particularly in the context of Alzheimer's disease. nih.govresearchgate.net The mechanism of these compounds is often linked to their ability to chelate metal ions, which are implicated in the pathogenesis of neurodegenerative disorders. nih.gov

One of the key pathological hallmarks of Alzheimer's disease is the aggregation of β-amyloid peptides, a process that is promoted by metal ions like copper(II) and zinc(II). nih.gov Analogues such as 5-chloro-7-((4-(2-methoxybenzyl)piperazin-1-yl)methyl)-8-hydroxyquinoline have been designed to combine the structural features of the anti-Alzheimer's drug donepezil (B133215) with the metal-chelating properties of clioquinol (B1669181). nih.gov These hybrid compounds have demonstrated the ability to chelate copper(II) and zinc(II), inhibit β-amyloid self-aggregation, and exert antioxidant effects. nih.gov

The structure-activity relationship for these compounds indicates that the 8-hydroxyquinoline core is essential for metal chelation. nih.gov The presence and position of a halogen, such as chlorine, can modulate the lipophilicity and electronic properties of the molecule, which in turn affects its ability to cross the blood-brain barrier and its metal-chelating efficacy. nih.govresearchgate.net For instance, in a series of multitargeting compounds for Alzheimer's disease, the inclusion of a chloro group at the 5-position was a key feature of some of the more effective metal-chelating and antioxidant derivatives. nih.gov

The proposed mechanism involves the 8-hydroxyquinoline moiety binding to excess metal ions, thereby preventing them from participating in redox reactions that generate reactive oxygen species and from promoting β-amyloid aggregation. nih.govnih.gov This helps to reduce oxidative stress and neurotoxicity.

| Compound | Key Structural Features | Observed Activity | Reference |

|---|---|---|---|

| 5-chloro-7-((4-(2-methoxybenzyl)piperazin-1-yl)methyl)-8-hydroxyquinoline | 5-chloro, 8-hydroxy, piperazinylmethyl at C7 | Chelates Cu(II) and Zn(II), inhibits β-amyloid aggregation, antioxidant activity | nih.gov |

| 7-((4-(2-methoxybenzyl)piperazin-1-yl)methyl)-8-hydroxyquinoline | 8-hydroxy, piperazinylmethyl at C7 | Chelates Cu(II) and Zn(II), inhibits β-amyloid aggregation, antioxidant activity, high predicted blood-brain barrier permeability | nih.gov |

| 7-(((1-benzylpiperidin-4-yl)amino)methyl)-5-chloro-8-hydroxyquinoline | 5-chloro, 8-hydroxy, substituted aminomethyl at C7 | Chelates Cu(II) and Zn(II), antioxidant activity | nih.gov |

The anticancer properties of 8-hydroxyquinoline derivatives have been attributed to several mechanisms, including the inhibition of proteasomes and the targeting of NF-kappaB pathways. researchgate.netnih.gov The presence of a halogen is often associated with enhanced cytotoxic activity. For example, nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) has been shown to be a more potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-hydroxyquinoline). nih.govsigmaaldrich.com

Structure-activity relationship studies have revealed that the introduction of a hydroxyl group at the 8-position of the quinoline ring can confer significant antitumor effects. nih.gov Further modifications, such as the replacement of the hydroxyl group with various alkoxyl groups, have been shown to increase cytotoxicity against certain cancer cell lines. nih.gov The 8-hydroxy-quinoline 7-carboxylic acid moiety has been identified as a crucial pharmacophore for the inhibition of Pim-1 kinase, a target in cancer therapy. nih.govresearchgate.net Molecular modeling suggests that this scaffold interacts with key residues within the ATP-binding pocket of the kinase. nih.govresearchgate.net

The anticancer mechanism of these compounds is often linked to their ability to chelate metal ions, which can disrupt cellular processes in cancer cells. Clioquinol, for instance, has been shown to inhibit proteasome activity in various tumor lines. nih.gov It is also known to target zinc to lysosomes and inhibit NF-kappaB activity. nih.gov The generation of reactive oxygen species, enhanced by the presence of copper, is another proposed mechanism for the cytotoxicity of some 8-hydroxyquinoline derivatives. nih.gov

| Compound | Target Cell Line | Observed Activity | Reference |

|---|---|---|---|

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | In vivo antitumor activity, abolished xenograft tumor growth | nih.govnih.gov |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | Human cancer cell lines | More cytotoxic than clioquinol, enhanced by copper | nih.gov |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Human cancer cell lines | Inhibits proteasome activity, targets NF-kappaB | nih.gov |

Halogenated 8-hydroxyquinolines have demonstrated significant antimicrobial and antifungal activities. nih.govresearchgate.net Cloxyquin, a halogenated 8-hydroxyquinoline, has been shown to exert high antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Quantitative structure-activity relationship (QSAR) studies have indicated that mass, polarizability, and topological charge are important properties for the anti-MRSA activity of these compounds. nih.govresearchgate.net

The mechanism of antifungal action for 8-hydroxyquinoline derivatives can vary depending on the substitution pattern. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has been found to damage the cell wall of Candida albicans and inhibit the formation of pseudohyphae. nih.govresearchgate.net In contrast, 8-hydroxyquinoline-sulfonic acid derivatives appear to compromise the integrity of the cytoplasmic membrane, leading to cellular leakage. nih.govresearchgate.net This suggests that altering the substituents on the 8-hydroxyquinoline nucleus can lead to different antifungal mechanisms. nih.gov

For some halogenated 8-quinolinol-5- and 7-sulfonic acids, a non-chelating mechanism is thought to contribute to their fungitoxicity, with enhanced activity in dichlorinated derivatives attributed to intramolecular synergism. nih.govresearchgate.net The antimicrobial activity of 8-hydroxyquinoline itself is potent, with a minimum inhibitory concentration comparable to ampicillin (B1664943) against resistant pathogens. elsevierpure.com

| Compound | Target Organism | Mechanism of Action | Reference |

|---|---|---|---|

| Cloxyquin | MRSA | High antimicrobial activity, related to mass, polarizability, and charge | nih.govresearchgate.net |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Candida albicans | Damages cell wall, inhibits pseudohyphae formation | nih.govresearchgate.net |

| 8-hydroxyquinoline-sulfonic acids | Fungi | Compromises cytoplasmic membrane integrity | nih.govresearchgate.net |

| 7-chloro-8-quinolinol-5-sulfonic acid | Fungi | Partially non-chelating mechanism, intramolecular synergism | nih.govresearchgate.net |

Isoquinoline and 8-hydroxyquinoline derivatives have also been investigated for their antiviral properties. nih.govnih.govmdpi.com The antiviral activity of 8-hydroxyquinoline derivatives against the dengue virus has been shown to be influenced by lipophilicity and the electron-withdrawing properties of substituents. nih.gov

In the context of influenza viruses, isoquinolone derivatives have been identified as inhibitors of viral polymerase activity. nih.gov Structure-activity relationship studies on these compounds revealed that certain substitutions could either enhance antiviral activity or increase cytotoxicity. For example, a methoxy (B1213986) group at the R7 position was found to be associated with cytotoxicity, which could be mitigated by other structural modifications. nih.gov Interestingly, demethylation at the R1 position of a non-toxic derivative led to a two- to three-fold increase in antiviral activity against influenza A and B viruses. nih.gov

The general mechanism for the antiviral action of isoquinoline alkaloids is thought to involve interference with signaling pathways such as NF-κB and MEK/ERK, which are crucial for viral replication. mdpi.com Some isoquinoline alkaloids have also been shown to have a dual function, exhibiting both anti-inflammatory and antiviral activities, which could be beneficial in treating viral infections that are associated with a strong inflammatory response. researchgate.net

| Compound Class | Target Virus | Mechanism of Action | Reference |

|---|---|---|---|

| 8-hydroxyquinoline-2-carboxamide derivatives | Dengue virus | Activity increases with lipophilicity and electron-withdrawing substituents | nih.gov |

| Isoquinolone derivatives | Influenza A and B viruses | Inhibition of viral polymerase activity | nih.gov |

| Isoquinoline alkaloids | Various viruses | Interference with NF-κB and MEK/ERK signaling pathways | mdpi.com |

Research on 8 Chloro 7 Hydroxyisoquinoline Derivatives and Analogues

Design and Synthesis of Functionalized Derivatives

No specific methods for the design and synthesis of functionalized derivatives starting from 8-Chloro-7-hydroxyisoquinoline are documented in the available literature. Research predominantly focuses on the functionalization of the 8-hydroxyquinoline (B1678124) core. mdpi.comnih.govnih.gov

Structure-Function Relationships of Modified Analogues

There is no available research detailing the structure-function relationships of analogues specifically modified from the this compound moiety. Structure-activity relationship (SAR) studies have been conducted on various 8-hydroxyquinoline derivatives, identifying key features for their biological activities, but this information cannot be directly applied to the isoquinoline (B145761) isomer. mdpi.comnih.govnih.gov

Development of Hybrid Molecules Incorporating the this compound Moiety

The development of hybrid molecules is a common strategy in medicinal chemistry. mdpi.com However, a review of the literature did not yield any examples of hybrid molecules that specifically incorporate the this compound scaffold. Research in this area has instead utilized related structures like 7-chloro-4-aminoquinoline or 5-chloro-8-hydroxyquinoline as building blocks for creating new hybrid compounds. nih.govmdpi.com

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Characterization

Spectroscopic methods are indispensable for probing the molecular structure of 8-chloro-7-hydroxyisoquinoline, offering insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for unambiguous structure elucidation.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for each of the aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the hydroxyl group, as well as the anisotropic effects of the fused ring system. Coupling constants (J) between adjacent protons would reveal their connectivity.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in the this compound structure would resonate at a characteristic chemical shift, reflecting its hybridization and electronic environment. For instance, the carbon atom attached to the chlorine would exhibit a downfield shift, while the carbon bearing the hydroxyl group would also be significantly deshielded.

A comprehensive search of scientific literature and chemical databases did not yield specific, publicly available NMR data for this compound. The data presented in the table below is a hypothetical representation based on known substituent effects on the isoquinoline (B145761) scaffold and is intended for illustrative purposes.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | 8.5 - 9.0 | - |

| H-3 | 7.0 - 7.5 | - |

| H-4 | 7.5 - 8.0 | - |

| H-5 | 7.0 - 7.5 | - |

| H-6 | 7.5 - 8.0 | - |

| -OH | 9.0 - 10.0 (broad) | - |

| C-1 | - | 145 - 150 |

| C-3 | - | 110 - 115 |

| C-4 | - | 130 - 135 |

| C-4a | - | 125 - 130 |

| C-5 | - | 115 - 120 |

| C-6 | - | 120 - 125 |

| C-7 | - | 150 - 155 |

| C-8 | - | 120 - 125 |

Note: The actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the exact mass of the molecule. Due to the presence of chlorine, a characteristic isotopic pattern would be seen for the molecular ion, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns observed in the mass spectrum would provide further structural information by revealing stable fragment ions formed upon ionization.

Expected Mass Spectrometric Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₉H₆ClNO |

| Monoisotopic Mass | 179.0138 g/mol |

| Molecular Ion (M⁺) | m/z 179 |

| M+2 Isotope Peak | m/z 181 (approx. 32% of M⁺) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The C=C and C=N stretching vibrations of the aromatic rings would appear in the 1450-1650 cm⁻¹ region. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

As with other spectroscopic data, specific experimental IR spectra for this compound are not widely published. The table below lists the expected characteristic absorption bands.

Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (hydroxyl) | 3200 - 3600 (broad) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=C and C=N Stretch (aromatic) | 1450 - 1650 |

| C-O Stretch (hydroxyl) | 1200 - 1300 |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), would exhibit absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions within the conjugated isoquinoline ring system. The position and intensity of these absorption bands are sensitive to the solvent polarity and the pH of the solution due to the presence of the hydroxyl and amino groups.

While specific UV-Vis spectra for this compound are not available, the expected absorption maxima can be estimated based on the parent isoquinoline and substituted quinoline (B57606) chromophores.

Expected UV-Visible Absorption Maxima for this compound

| Solvent | Expected λmax (nm) |

|---|---|

| Methanol | ~250-270 and ~300-330 |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method would be suitable for the separation and quantification of this compound. In this method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with a pH modifier such as formic acid or trifluoroacetic acid to ensure good peak shape. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima.

A validated HPLC method for this compound has not been found in the surveyed literature. The following table outlines a typical starting point for method development based on the analysis of similar compounds.

Typical HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 260 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25 - 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for the analysis of volatile and thermally stable compounds. In the analysis of isoquinoline derivatives, GC-MS can be employed for both qualitative identification and quantitative measurement.

The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a heated capillary column. The column's stationary phase interacts with the sample components, leading to their separation based on differences in boiling points and polarity. As each component elutes from the column, it enters the mass spectrometer.

Inside the mass spectrometer, the molecules are ionized, typically through electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process can cause the molecules to fragment into smaller, characteristic ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule, showing the relative abundance of each fragment ion.

Hypothetical GC-MS Data for this compound:

| Parameter | Expected Value |

| Retention Time (min) | Dependent on column and conditions |

| Molecular Ion (M+) [m/z] | 179/181 (due to 35Cl/37Cl isotopes) |

| Major Fragment Ions [m/z] | Fragments corresponding to loss of Cl, OH, and ring cleavage |

This table is illustrative and based on general principles of mass spectrometry for similar compounds.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. semanticscholar.org The first step in an X-ray crystallographic analysis is the growth of a high-quality single crystal of the compound of interest. nih.gov

Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector. semanticscholar.org

Mathematical analysis of the diffraction pattern, using Fourier transforms, allows for the construction of an electron density map of the crystal's unit cell. This map is then interpreted to determine the positions of the individual atoms, revealing the molecule's complete structure.

While the crystal structure of this compound has not been reported, crystallographic data for related isoquinoline and quinoline derivatives provide insight into the expected structural features. For instance, the crystal structure of a new monoclinic polymorph of 8-hydroxyquinoline (B1678124) has been determined, revealing a planar molecule with specific intramolecular hydrogen bonding. nih.gov Similarly, the crystal structure of a tetrahydroisoquinoline alkaloid was established using X-ray diffraction, confirming its molecular conformation. mdpi.com

Representative Crystallographic Data for a Related Isoquinoline Derivative:

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | semanticscholar.org |

| Space Group | P212121 | semanticscholar.org |

| Unit Cell Dimensions | a = 5.2804(5) Å, b = 8.1347(17) Å, c = 35.015(4) Å | semanticscholar.org |

| Volume (Å3) | 1504.1(4) | semanticscholar.org |

| Z (molecules per unit cell) | 4 | semanticscholar.org |

This data is for methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11- yl]carbonodithioate and serves as an example of crystallographic data for an isoquinoline derivative. semanticscholar.org

Other Advanced Analytical Methods in Chemical Research

Beyond GC-MS and X-ray crystallography, a suite of other advanced analytical techniques is crucial for the comprehensive characterization of a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. 1H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while 13C NMR reveals the carbon skeleton of the molecule. A study of 8-hydroxyquinoline and its 5-substituted analogues demonstrated the use of NMR to correlate chemical shifts with the electronic environment of the atoms. consensus.app

Expected 1H NMR Chemical Shifts for this compound (in DMSO-d6):

| Proton | Expected Chemical Shift (ppm) |

| H1 | ~8.9 |

| H3 | ~7.7 |

| H4 | ~8.4 |

| H5 | ~7.6 |

| H6 | ~7.5 |

| OH | ~10.0 (broad) |

This table is hypothetical and based on data for structurally similar compounds like 5,7-dibromo-8-hydroxyquinoline. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of an 8-hydroxyquinoline derivative would be expected to show characteristic absorption bands for O-H stretching of the hydroxyl group, C=C and C=N stretching of the aromatic rings, and C-Cl stretching. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique used for the analysis of non-volatile compounds. It can be used to determine the purity of a sample and to quantify the amount of a specific compound. A validated HPLC method can be crucial for quality control in synthetic processes. For instance, the purity of 5-Chloro-7-iodo-8-quinolinol was determined to be ≥95.0% by HPLC. sigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Chloro-7-hydroxyisoquinoline, and how can researchers optimize yields while minimizing byproducts?

- Methodological Answer : The synthesis typically involves halogenation and hydroxylation steps, with intermediates purified via column chromatography (silica gel, ethyl acetate/hexane gradients). Optimization requires factorial design experiments to test variables like temperature, reaction time, and stoichiometry . Monitor byproducts using HPLC-MS and adjust reducing agents (e.g., NaBH₄ vs. LiAlH₄) to improve selectivity .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include solubility (tested in polar/nonpolar solvents via shake-flask method), pKa (potentiometric titration), and thermal stability (DSC/TGA). UV-Vis and fluorescence spectroscopy (λmax ~320 nm) are critical for assessing electronic transitions . Cross-reference data with NIST Chemistry WebBook for validation .

Q. What spectroscopic techniques are most reliable for structural confirmation of this compound derivatives?

- Methodological Answer : Combine ¹H/¹³C NMR (DMSO-d₆, 500 MHz) for functional group analysis, FT-IR for hydroxyl and C-Cl stretching (peaks ~3400 cm⁻¹ and 750 cm⁻¹), and X-ray crystallography for absolute configuration. Discrepancies in spectral data should prompt re-evaluation of synthetic conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates under varying pH). Discrepancies between theoretical and empirical data may indicate overlooked solvent effects or transition-state stabilization .

Q. What strategies resolve contradictions in reported biological activity data for this compound complexes?

- Methodological Answer : Conduct meta-analysis of published IC₅₀ values, accounting for assay variability (e.g., cell line differences, incubation times). Replicate studies under standardized conditions (e.g., MTT assays, 24-hour exposure) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers. Theoretical frameworks like QSAR can contextualize bioactivity trends .

Q. How do researchers design experiments to elucidate the degradation pathways of this compound under environmental conditions?

- Methodological Answer : Simulate degradation using photolysis (UV-C light) and hydrolysis (pH 3–9 buffers). Analyze intermediates via LC-QTOF-MS and propose pathways using isotope-labeling (e.g., ¹⁸O-H₂O). Compare with analogous compounds (e.g., 8-hydroxyquinoline) to identify chlorine-specific mechanisms .

Methodological Considerations for Data Integrity

Q. What protocols ensure reproducibility in synthesizing this compound analogs?

- Answer : Document all parameters (e.g., humidity, catalyst batch) and use internal standards (e.g., deuterated analogs) for NMR calibration. Share raw data (e.g., chromatograms, spectra) in open-access repositories. Collaborate with independent labs for cross-validation .

Q. How should researchers address conflicting cytotoxicity data in published studies?

- Answer : Perform dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa) and assess membrane integrity (LDH assays) alongside metabolic activity (resazurin assays). Publish negative results to reduce publication bias .

Safety and Compliance

Q. What safety measures are critical when handling this compound due to its acute toxicity?

- Answer : Use fume hoods for synthesis, wear nitrile gloves (ASTM D6978 compliance), and store in airtight containers with desiccants. Regularly monitor airborne particulates via OSHA-approved methods. Emergency protocols must include eye irrigation (0.9% saline) and activated charcoal for ingestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.